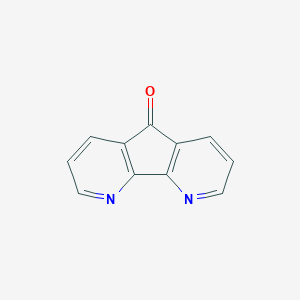

4,5-Diazafluoren-9-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMTUGNLBQSHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321556 | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-67-0 | |

| Record name | 50890-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Diazafluoren 9 One

Established Synthetic Pathways

The synthesis of 4,5-diazafluoren-9-one is primarily achieved through two main routes originating from 1,10-phenanthroline (B135089). These methods involve either direct oxidation or a rearrangement of an intermediate quinone.

Oxidation of 1,10-Phenanthroline with Permanganate (B83412)

A common and direct method for the synthesis of this compound is the oxidative ring contraction of 1,10-phenanthroline using potassium permanganate (KMnO4) in an alkaline medium. publish.csiro.ausmolecule.com This one-step process involves heating a solution of 1,10-phenanthroline hydrate (B1144303) and potassium hydroxide, followed by the addition of a hot aqueous solution of potassium permanganate. publish.csiro.auscispace.combrieflands.com The reaction mixture is refluxed, and after filtration to remove manganese dioxide, the product is extracted with chloroform. publish.csiro.aubrieflands.com

This reaction yields this compound as a co-product alongside 2,2'-bipyridyl-3,3'-dicarboxylic acid. publish.csiro.auscispace.com The formation of this compound is attributed to the intermediate formation of 1,10-phenanthroline-5,6-quinone, which then undergoes a benzilic acid-type rearrangement under the alkaline conditions. publish.csiro.au While yields can be moderate (around 20%), this method is valued for its simplicity. publish.csiro.au

Table 1: Reaction Conditions for the Oxidation of 1,10-Phenanthroline

| Reagents | Solvent | Conditions | Product(s) | Yield | Reference |

| 1,10-Phenanthroline hydrate, Potassium hydroxide, Potassium permanganate | Water | Boiling, Reflux | This compound, 2,2'-Bipyridyl-3,3'-dicarboxylic acid | ~20% (for this compound) | publish.csiro.au |

Benzilic Acid Type Rearrangement of 1,10-Phenanthroline-5,6-quinone

An alternative, though less direct, pathway to this compound involves the benzilic acid-type rearrangement of 1,10-phenanthroline-5,6-quinone (also known as 1,10-phenanthroline-5,6-dione). publish.csiro.auoup.com This method is analogous to the formation of fluorenone from phenanthrenequinone. publish.csiro.au The precursor, 1,10-phenanthroline-5,6-quinone, is typically prepared by the oxidation of 1,10-phenanthroline with a mixture of nitric and sulfuric acids, with 5-nitro-1,10-phenanthroline (B1664666) as an intermediate. wikipedia.org

Derivatization Strategies of this compound

The reactivity of the ketone group at the C9 position of this compound allows for a range of derivatization strategies, enabling the synthesis of new compounds with tailored properties.

Introduction of Aromatic R Groups at the C9 Position

The C9 position of this compound is a focal point for introducing aromatic substituents. seqt.org One approach involves a direct electrophilic aromatic substitution reaction between this compound and an appropriate aryl compound. nih.gov This method has been used to synthesize derivatives with various aromatic groups, although it can sometimes lead to a mixture of ortho- and para-isomers that are difficult to separate. seqt.org

To overcome regioselectivity issues, an alternative strategy utilizing diazonium salts has been developed. nih.gov This allows for the specific placement of the aromatic group. The resulting 9-aryl-4,5-diazafluorene derivatives are valuable as ligands for the synthesis of metal complexes. nih.gov

Schiff Base Derivative Synthesis from 4,5-Diazafluorene (B6599424) Units

The ketone functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases. asianpubs.orgasianpubs.org This reaction is a versatile method for creating a wide array of derivatives. asianpubs.orgelixirpublishers.com Traditional methods often require high temperatures and long reaction times in organic solvents. asianpubs.org

More environmentally friendly and efficient methods have been developed, such as microwave-assisted synthesis in aqueous media using a catalyst like polystyrene sulfonic acid. asianpubs.orgasianpubs.orgresearchgate.net Solvent-free synthesis at room temperature, using a catalyst such as SnCl2, has also been reported to produce Schiff bases in good yields with short reaction times. elixirpublishers.comscispace.com These Schiff base derivatives are of interest for their potential applications as chemosensors and in materials science. nih.govdaneshyari.comrsc.org

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reactant | Catalyst | Conditions | Product Type | Reference |

| Various amines | Polystyrene sulfonic acid | Microwave irradiation in water | Schiff bases | asianpubs.org |

| Substituted amines | SnCl2 | Solvent-free, room temperature | Schiff bases | elixirpublishers.com |

| 2-Aminopyridine | None | Ethanol | Schiff base | rsc.org |

Formation of Bis-Indolizine Heterocycles via Cycloaddition Reactions

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems through cycloaddition reactions. researchgate.net Specifically, N-substituted salts of this compound can be used to generate 9-oxo-4,5-diazafluorenium phenacylides in situ. researchgate.net These ylides act as 1,3-dipoles and can react with activated dipolarophiles, such as dimethyl acetylenedicarboxylate, in [3+2] cycloaddition reactions. researchgate.net

This methodology leads to the formation of novel heterocyclic systems, including bis-indolizine derivatives. researchgate.net The reaction proceeds via a concerted, non-synchronous mechanism. researchgate.net This strategy opens up possibilities for creating complex, polycyclic aromatic structures with potential applications in materials science and medicinal chemistry. researchgate.net

Functionalization for Nanocatalyst Development

The unique structural and coordinating properties of this compound make it a valuable ligand in the development of heterogeneous nanocatalysts. Its bidentate N,N-chelate site can be effectively used to immobilize catalytically active metal centers onto the surface of nanoparticles, particularly magnetic nanoparticles (MNPs), which allows for easy recovery and recycling of the catalyst. nih.govrsc.orgreading.ac.uk

A common strategy involves the functionalization of silica-coated magnetic nanoparticles (SMNPs). nih.gov The process begins with the synthesis of magnetite (Fe₃O₄) nanoparticles, which are then coated with a silica (B1680970) shell (SiO₂) to enhance stability and provide a surface for further modification. This is typically achieved by the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). The silica surface is then functionalized with an amino group, commonly by treatment with 3-aminopropyltriethoxysilane (B1664141) (APTES), yielding aminosilane-functionalized SMNPs (ASMNPs). nih.gov

Subsequently, this compound (referred to as DF or DAFO in literature) is grafted onto these functionalized nanoparticles. nih.govreading.ac.uk This is often achieved by reacting the ASMNPs with a solution of this compound in a suitable solvent like acetone (B3395972) at elevated temperatures. nih.gov The resulting material, with the diazafluorenone ligand anchored to the magnetic support, is then metalated by introducing a metal salt, such as copper(I) iodide or ruthenium(III) chloride, to form the final nanocatalyst. nih.govreading.ac.uk These catalysts have demonstrated high efficiency, stability, and reusability in various organic transformations, including cross-coupling reactions for the synthesis of internal alkynes and photooxidative Mannich reactions. nih.govreading.ac.uk

Interactive Table: Examples of this compound-Based Nanocatalysts

| Catalyst Name | Support Material | Linker | Ligand | Metal Center | Application | Reference |

|---|---|---|---|---|---|---|

| Cu-DF@ASMNPs | Silica-coated Magnetic Nanoparticles (Fe₃O₄@SiO₂) | 3-aminopropyltriethoxysilane (APTES) | This compound (DF) | Copper (Cu) | Decarboxylative cross-coupling for internal alkyne synthesis | nih.gov |

| Ru@DAFO@ASMNPs | Silica-coated Magnetic Nanoparticles (Fe₃O₄@SiO₂) | 3-aminopropyltriethoxysilane (APTES) | This compound (DAFO) | Ruthenium (Ru) | Photooxidative Mannich reaction | reading.ac.uk |

Synthesis of 9-hydroxy-9-alkynyl functionalized derivatives

The ketone group at the C9 position of this compound is susceptible to nucleophilic addition, providing a straightforward route to a variety of functionalized derivatives. A significant class of these derivatives is the 9-hydroxy-9-alkynyl-4,5-diazafluorenes, which are synthesized by the reaction of this compound with terminal alkynes.

The synthesis of 9-hydroxy-9-ethynyl-4,5-diazafluorene has been reported and serves as a precursor for more complex structures. acs.org These addition reactions create a new stereocenter at the C9 position and introduce a versatile alkynyl group, which possesses multiple potential coordination sites. rsc.org The resulting 9-hydroxy-9-alkynyl derivatives can act as multidentate ligands. The N,N-chelate of the diazafluorene backbone can bind to one metal center, while the alkyne and hydroxyl groups can coordinate to another, enabling the construction of multimetallic and macrocyclic complexes. rsc.org

For instance, reacting 9-hydroxy-9-phenylethynyl-4,5-diazafluorene with potassium tetrachloroplatinate(II) (K₂PtCl₄) or zinc iodide (ZnI₂) results in mononuclear complexes where the metal is bound to the N,N-chelate. rsc.org However, a different reactivity is observed with dicobalt octacarbonyl (Co₂(CO)₈), which leads to the formation of a (μ-alkyne)hexacarbonyldicobalt complex, leaving the N,N-chelate site unoccupied. rsc.org

Furthermore, these derivatives can undergo dehydration reactions. The 9-hydroxy-9-ethynyl-4,5-diazafluorene ligand can be dehydrated when it reacts with a 16-electron coordinatively unsaturated species, such as those generated in situ from [M(diphosphine)₂Cl]⁺ (where M = Ru, Os). rsc.orgacs.org This reaction yields stable allenylidene complexes, which are highly colored and feature a vacant N,N-chelate site available for further coordination. rsc.orgacs.org

Interactive Table: Synthesis and Reactions of 9-hydroxy-9-alkynyl Derivatives

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Terminal alkyne (e.g., ethyne) | 9-hydroxy-9-alkynyl-4,5-diazafluorene | Introduction of alkyne and hydroxyl groups at C9 | rsc.orgacs.org |

| 9-hydroxy-9-phenylethynyl-4,5-diazafluorene | K₂PtCl₄ or ZnI₂ | Mononuclear complex | Metal coordinated to N,N-chelate | rsc.org |

| 9-hydroxy-9-phenylethynyl-4,5-diazafluorene | Co₂(CO)₈ | (μ-alkyne)hexacarbonyldicobalt complex | Cobalt coordinated to the alkyne group | rsc.org |

Coordination Chemistry of 4,5 Diazafluoren 9 One and Its Derivatives

Ligand Properties and Coordination Modes

4,5-Diazafluoren-9-one is a derivative of 1,10-phenanthroline (B135089) and is known to act as a bidentate heterocyclic nitrogen-containing base, making it a significant chelating agent in coordination chemistry nih.gov. The methylene (B1212753) bridge in its structure distorts the bipyridine portion, which can influence its coordinating properties compared to analogues like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen) researchgate.net. This distortion can lead to a weaker σ-bonding capability than bpy, potentially promoting the dissociation of one of the nitrogen donor atoms and facilitating the formation of labile binuclear complexes researchgate.net. Consequently, dafo can adopt several coordination modes.

The most common coordination mode for this compound is as a bidentate chelate ligand, where both nitrogen atoms coordinate to a single metal center rsc.org. This mode is observed in a vast majority of its metal complexes with a wide range of transition metals including Mn, Co, Ni, Cu, Zn, Mo, Ru, Pd, Ag, Cd, Re, Ir, and Pt rsc.org. In this N,N-chelation, dafo forms a stable five-membered ring with the metal ion. An example is the formation of monomeric Pd(κ²-DAF)(OAc)₂ nih.gov.

Although less frequent, this compound can also coordinate to a metal center through only one of its nitrogen atoms, acting as a monodentate κ¹-N ligand rsc.org. This type of coordination is often observed in solution and can be part of a complex equilibrium between different coordinated species nih.gov. For instance, in studies involving DAF and Pd(OAc)₂, three isomeric monomeric complexes of the type Pd(κ¹-DAF)₂(OAc)₂ have been identified nih.gov. This monodentate coordination can be influenced by factors such as steric hindrance and the electronic properties of other ligands in the coordination sphere.

This compound can act as a bridging ligand between two metal centers, where each nitrogen atom coordinates to a different metal ion rsc.orgnih.gov. This bis-monodentate bridging mode (μ:κ¹:κ¹) leads to the formation of dimeric or polymeric structures nih.gov. An example of this is a dimeric DAF/Pd(OAc)₂ complex where the DAF ligand bridges two palladium centers nih.gov. This bridging capability is crucial in the formation of coordination polymers and metal-organic frameworks.

In a more unusual coordination mode, this compound can behave like a cyclopentadienone, coordinating to a metal center through the π-system of its five-membered ring in an η⁴ fashion rsc.orgacs.org. This has been observed in the complex [CpCo(η⁴-dafo)], where the cobalt atom is sandwiched between the Cp ligand and the dafo ligand rsc.orgacs.org. This type of coordination is noteworthy as it involves the aromatic rings of dafo and represents a departure from the more common N,N-chelation acs.org.

Formation and Characterization of Metal Complexes

The versatile coordination behavior of this compound has led to the synthesis and characterization of a wide array of metal complexes. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, along with single-crystal X-ray diffraction, are instrumental in elucidating the structures of these complexes researchgate.net.

The coordination chemistry of this compound with palladium(II) is particularly complex and has been studied extensively. The reaction of dafo with palladium(II) carboxylate salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), results in an equilibrating mixture of multiple species in solution nih.gov. These include both monomeric and dimeric Pd(II) complexes where dafo exhibits monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹) coordination modes nih.gov.

Titration studies of dafo with Pd(OAc)₂ have revealed the formation of two dimeric complexes at low dafo concentrations and four monomeric species at higher concentrations nih.gov. The dimeric species feature bridging acetate ligands along with either a bridging or non-bridging κ¹-DAF ligand nih.gov. The monomeric structures include three isomeric Pd(κ¹-DAF)₂(OAc)₂ complexes and one Pd(κ²-DAF)(OAc)₂ complex nih.gov.

A well-characterized palladium(II) complex is [(DAFO)PdCl₂], which has been synthesized and its structure established through various spectroscopic methods researchgate.net. The formation of such complexes highlights the ability of dafo to stabilize palladium(II) centers, which is relevant to its application in catalysis.

| Palladium(II) Complex | DAFO Coordination Mode(s) | Other Ligands | Nuclearity | Characterization Methods |

| Pd(κ²-DAF)(OAc)₂ | Bidentate (κ²) | Acetate | Monomeric | ¹H and ¹⁵N NMR, X-ray crystallography |

| Pd(κ¹-DAF)₂(OAc)₂ | Monodentate (κ¹) | Acetate | Monomeric | ¹H and ¹⁵N NMR spectroscopy |

| [Pd₂(μ-DAF)(OAc)₂(μ-OAc)₂] | Bridging (μ:κ¹:κ¹) | Acetate | Dimeric | ¹H and ¹⁵N NMR, X-ray crystallography |

| [(DAFO)PdCl₂] | Bidentate (κ²) | Chloride | Monomeric | FT-IR, NMR, Mass Spectrometry |

Rhenium(I) Complexes

The coordination of this compound to rhenium(I) has led to the synthesis of tricarbonyl complexes with interesting photophysical properties. scientific.net The general formula for these complexes is [Re(CO)₃(dafo)Cl]. scientific.net

These complexes exhibit metal-to-ligand charge transfer (MLCT) absorptions and emissions. scientific.netresearchgate.net Specifically, the complex [Re(CO)₃(dafo)Cl] shows an MLCT absorption at approximately 391 nm and an emission at around 492 nm. scientific.net The study of these and related complexes aims to understand the effect of the ligand geometry on the coordination to Rhenium(I) and the resulting photophysical behaviors. scientific.net

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| [Re(CO)₃(dafo)Cl] | ~391 | ~492 | scientific.net |

This table presents the photophysical data for the Rhenium(I) complex of this compound.

Ruthenium(II) Complexes

This compound has been utilized as a ligand in the synthesis of various ruthenium(II) complexes, demonstrating its adaptability in coordinating to this metal center in both bidentate and monodentate fashions. iucr.orgnih.gov

Two notable ruthenium carbonyl complexes derived from this compound have been isolated and structurally characterized: trans-[RuCl₂(dafo)(CO)₂] and fac-[RuCl₂(dafo)(CO)₃]. iucr.orgnih.gov In the dicarbonyl complex, the dafo ligand coordinates in a bidentate (κ² N,N') fashion. iucr.orgnih.gov This is facilitated by the trans-directing effect of the two carbonyl ligands, which accommodates the larger bite distance of the dafo ligand. nih.govnih.gov

In contrast, the tricarbonyl complex features a monodentate (κN) coordination of the dafo ligand. iucr.org The cis disposition of the two chloride ligands in this facial arrangement restricts the dafo from binding in a bidentate manner. iucr.orgnih.gov Both complexes have been characterized by ¹H NMR spectroscopy, confirming their diamagnetic Ru(II) ground state, and they exhibit a strong UV absorption band around 300 nm. iucr.org

| Complex | DAFO Coordination Mode | CO Ligand Geometry | Reference |

| [RuCl₂(dafo)(CO)₂] | Bidentate (κ² N,N') | trans | iucr.orgnih.gov |

| [RuCl₂(dafo)(CO)₃] | Monodentate (κN) | fac | iucr.orgnih.gov |

This table summarizes the structural features of dicarbonyl and tricarbonyl ruthenium(II) complexes with this compound.

The derivatization of the ketone group in this compound has opened avenues for the creation of more complex organometallic structures. For instance, the reaction of 9-hydroxy-9-ethynyl-4,5-diazafluorene with ruthenium precursors can lead to the formation of ruthenium allenylidene complexes. xmu.edu.cn These complexes feature a Ru=C=C=C linkage, where the allenylidene moiety is terminated by the 4,5-diazafluoren-9-yl group. xmu.edu.cn

The synthesis of such complexes, for example, trans-[Ru(C≡CPh)(C=C=C(4,5-diazafluoren-9-yl))(dppe)₂]PF₆, involves the displacement of a chloride ligand from a vinylidene precursor followed by deprotonation and activation of the propargylic alcohol. xmu.edu.cn These carbon-rich organometallic compounds are of interest for their potential applications in materials science due to their extended π-conjugation and interesting electronic and photophysical properties. xmu.edu.cn

Silver(I) Complexes

The coordination chemistry of this compound (dafone) with silver(I) is notably sensitive to crystallization conditions, leading to complexes with distinct coordination geometries.

Bis(this compound)silver(I) Nitrate (B79036)

The reaction of this compound with silver nitrate yields bis(this compound)silver(I) nitrate, which can crystallize in at least two different forms. researchgate.netnih.gov The synthesis typically involves the addition of an ethanolic solution of the dafone ligand to an aqueous solution of silver nitrate. nih.gov These crystalline forms exhibit striking differences in the coordination geometry around the Ag(I) center.

Crystal Form 1: [Ag(dafone)₂NO₃]

In this form, the silver(I) ion is coordinated to two nitrogen atoms from two separate dafone ligands and one oxygen atom from a nitrate anion. This results in a distorted trigonal planar coordination geometry. researchgate.netnih.gov The N-Ag-N bond angle is significantly deviated from the ideal linear geometry, measuring 123.45(7)°. researchgate.netnih.gov The packing of these monomeric units in the crystal lattice is influenced by hydrogen bonding.

Crystal Form 2: [Ag(dafone)₂]NO₃·H₂O

The second crystalline form features a two-coordinate silver(I) center. researchgate.netnih.gov Here, the Ag(I) ion is bound to two nitrogen atoms from the dafone ligands, resulting in a perfect linear coordination geometry with an N-Ag-N bond angle of 180.0°. researchgate.netnih.gov The nitrate ion in this structure is not directly coordinated to the metal center but exists as a counter-ion within the crystal lattice, which also includes a water molecule of hydration. researchgate.net

Table 1: Comparison of Coordination Geometries in Bis(this compound)silver(I) Nitrate Crystal Forms

| Feature | Crystal Form 1 ([Ag(dafone)₂NO₃]) | Crystal Form 2 ([Ag(dafone)₂]NO₃·H₂O) |

| Coordination Number | 3 | 2 |

| Geometry | Distorted Trigonal Planar | Linear |

| Coordinating Groups | 2 x dafone (N), 1 x NO₃⁻ (O) | 2 x dafone (N) |

| N-Ag-N Bond Angle | 123.45(7)° | 180.0° |

Chromium(III) Complexes

Chromium(III) forms stable, air-stable complexes with this compound. Current time information in Cass County, US. These complexes are typically paramagnetic, consistent with the d³ electronic configuration of the Cr(III) ion. Current time information in Cass County, US.nih.gov

The reaction of an aqueous solution of Cr(NO₃)₃·9H₂O with dafone ligand upon reflux yields the complex Cr(dafone)₂(H₂O)₂₃. Current time information in Cass County, US. Elemental analysis of the bluish product is consistent with this formulation, indicating a coordination sphere comprising two bidentate dafone ligands and two water molecules, with nitrate ions acting as counter-ions. Current time information in Cass County, US. The coordination of the dafone ligand to the chromium center is confirmed by spectroscopic methods. Current time information in Cass County, US.

Table 2: Key IR Spectral Data for Cr(dafone)₂(H₂O)₂₃

| Vibration | Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | ~1719 | Carbonyl stretch of dafone ligand |

| ν(NO₃⁻) | ~1380 | Nitrate counter-ion stretch |

| ν(Cr-N) | ~420 | Chromium-Nitrogen stretch |

Copper(I) Complexes

The coordination chemistry of this compound and its derivatives with copper(I) has been explored, particularly in the context of photophysical properties. researchgate.net Heteroleptic Cu(I) complexes have been synthesized using dafone-derived diimine ligands in combination with a diphosphine auxiliary ligand, such as bis(2-(diphenylphosphanyl)phenyl) ether (POP). researchgate.netatlantis-press.com

The photophysical properties of these complexes are strongly influenced by the electronic nature of the dafone-derived ligand. researchgate.net Introducing an electron-donating group to the diimine ligand can cause a significant red shift in the absorption spectrum of the corresponding Cu(I) complex. researchgate.net Conversely, an electron-accepting moiety on the ligand has been observed to have a less pronounced effect on the complex's absorption. researchgate.net

A key finding in the study of these materials is that the dafone-derived ligands can act as luminescence quenchers. researchgate.net It has been found that a low-energy intraligand charge transfer (ILCT) state within the dafone-derived ligands provides an efficient non-radiative decay pathway. researchgate.net This process effectively quenches the potential phosphorescence from the metal-to-ligand charge transfer (MLCT) excited state, which is a common origin of emission in many copper(I) complexes. researchgate.netatlantis-press.com

Zinc(II) and Cadmium(II) Complexes

Zinc(II) and Cadmium(II) both form complexes with this compound, but can display different structural arrangements depending on the other ligands present.

In complexes with thiocyanate (B1210189) as a co-ligand, both metals form complexes where they are in a distorted octahedral environment. The reaction of Zn(II) acetate with dafone and ammonium (B1175870) thiocyanate yields the mononuclear complex cis-[Zn(dafone)₂(NCS)₂]. researchgate.netias.ac.in In this structure, the zinc atom is coordinated to four nitrogen atoms from two chelating dafone ligands and two nitrogen atoms from the terminally bonded thiocyanate ligands, resulting in a ZnN₆ chromophore. researchgate.net

Under similar reaction conditions, cadmium(II) acetate forms a coordination polymer, cis-[Cd(dafone)(NCS)₂]n. researchgate.netias.ac.in In this polymeric structure, the cadmium(II) center also adopts a distorted octahedral geometry. However, its coordination sphere consists of two nitrogen atoms from one chelating dafone ligand, two nitrogen atoms from thiocyanate ligands, and two sulfur atoms from bridging thiocyanate ligands of adjacent units, creating a CdN₄S₂ chromophore. researchgate.net

When a nopinane-annelated derivative of dafone is used with metal chlorides, the structural differences persist. The zinc(II) complex is mononuclear and adopts a tetrahedral ZnN₂Cl₂ coordination geometry. researchgate.net In contrast, the cadmium(II) analogue forms a 1D polymeric chain where bridging chloride ligands result in each Cd²⁺ ion having an octahedral CdN₂Cl₄ coordination environment. researchgate.net

Table 3: Structural Comparison of Representative Zinc(II) and Cadmium(II) Dafone Complexes

| Complex | Metal Center Geometry | Coordination Chromophore | Structure Type |

| cis-[Zn(dafone)₂(NCS)₂] | Distorted Octahedral | ZnN₆ | Mononuclear |

| cis-[Cd(dafone)(NCS)₂]n | Distorted Octahedral | CdN₄S₂ | Polymeric |

Manganese(II) Complexes in Metal-Organic Frameworks

Manganese(II) is a metal ion of significant interest in the construction of metal-organic frameworks (MOFs) due to its large electron spin number and longer electron relaxation time. nih.gov While MOFs incorporating the this compound ligand itself are not widely reported, derivatives have been successfully used to create complex Mn(II)-based frameworks.

One such example involves the use of this compound azine, a Schiff base ligand derived from dafone, to construct a three-dimensional, three-fold interpenetrating MOF. rsc.org This framework has the general formula [(Mn–μ₁,₃-N₃–μ₁,₁-N₃)₃(L⁴)], where L⁴ is the bis(bidentate) this compound azine ligand. In this structure, the manganese(II) ions are linked by two different types of azide (B81097) (N₃⁻) bridges (μ₁,₃ and μ₁,₁) to form the secondary building unit (SBU). The long, rigid dafone azine ligand then acts as a pillar, connecting these SBUs to extend the structure into a 3D network. rsc.org This particular framework was noted to exhibit spin-canted long-range ferromagnetic ordering. rsc.org

Other Metal Complexes and Challenges in Formation

The unique structural features of this compound present both opportunities and challenges in its coordination chemistry with other metals, such as palladium(II) and platinum(II).

A primary challenge stems from the ligand's geometry. The fusion of the five-membered ring between the two pyridine (B92270) moieties increases the distance between the nitrogen donors. rsc.org This "bite angle" is significantly larger than that in more common diimine ligands like 1,10-phenanthroline (phen). ias.ac.inrsc.org The increased N-N distance (3.05 Å in dafone vs. 2.72 Å in phen) can create strain in the resulting chelate ring, influencing the stability and structure of the metal complexes. rsc.org

This structural feature leads to remarkable coordination flexibility, particularly with palladium(II). Studies on the coordination of dafone with palladium(II) acetate have shown that the ligand can adopt multiple binding modes, including the typical chelating (κ²) mode, as well as monodentate (κ¹) and bridging (μ:κ¹:κ¹) coordination. nih.gov This results in a complex equilibrium mixture of monomeric and dimeric Pd(II) species in solution. This dynamic behavior is a key feature of dafone's utility in Pd-catalyzed oxidation reactions, as the ability to switch between coordination modes can facilitate different steps in a catalytic cycle. rsc.orgnih.gov

Complexes of the type [(DAFO)MCl₂] have been prepared for both palladium(II) and platinum(II) by reacting the appropriate metal chloride precursor with dafone. nih.gov The structural rigidity and wider bite angle of the dafone ligand compared to 2,2'-bipyridine or phenanthroline are thought to influence the reactivity and properties of these complexes. rsc.org

Advanced Applications in Chemical Research

Catalysis

4,5-Diazafluoren-9-one (DAF) has been identified as a uniquely effective ligand in a number of palladium-catalyzed aerobic oxidation reactions. nih.govwisc.edu While bidentate ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) often inhibit such reactions, DAF is a rare exception, promoting high activity. nih.gov The versatility of DAF is attributed to its ability to adopt various coordination modes, including monodentate, bidentate, and bridging, which has been confirmed through extensive spectroscopic and crystallographic studies. nih.gov This adaptability is crucial for balancing the electrophilicity of the palladium(II) catalyst, which is important for substrate oxidation, and the stabilization of the palladium(0) intermediate to facilitate efficient aerobic turnover. wisc.edu

The application of this compound as a ligand in palladium-catalyzed oxidation reactions has enabled the development of novel and efficient chemical transformations. These reactions often utilize molecular oxygen as the terminal oxidant, which is an environmentally benign and atom-economical approach. wisc.edunih.gov The DAF ligand has been shown to be particularly effective in promoting aerobic catalytic turnover in reactions such as allylic C-H acetoxylation and aza-Wacker cyclizations. wisc.edunih.gov

The use of this compound as an ancillary ligand for palladium(II) acetate (B1210297) enables the conversion of terminal alkenes to linear allylic acetoxylation products with good yields and selectivity under an atmosphere of oxygen. nih.govorganic-chemistry.org This ligand-based strategy allows for the replacement of commonly used oxidants like benzoquinone (BQ) with molecular oxygen. nih.govacs.org Mechanistic studies have revealed that the DAF ligand facilitates the carbon-oxygen reductive elimination from a π-allyl-palladium(II) intermediate, a key step that previously often required BQ. nih.govorganic-chemistry.orgacs.org The catalyst system typically involves Pd(OAc)₂ and DAF, with acetic acid as both the solvent and acetate source. organic-chemistry.orgacs.org

During the course of these reactions, two distinct kinetic phases have been observed: an initial "burst phase" with rapid product formation and the formation of a dimeric palladium(I) complex, [Pdᴵ(DAF)(OAc)]₂, followed by a slower, steady-state "post-burst phase". nih.govacs.org The catalyst resting state evolves from the Pd(I) dimer to a π-allyl-Pd(II) species during the reaction. acs.org

Table 1: Selected Examples of Allylic C-H Acetoxylation using a Pd(OAc)₂/DAF Catalyst System

| Substrate | Product | Yield (%) | Selectivity (Linear:Branched) |

|---|---|---|---|

| 1-Octene | (E)-Oct-2-en-1-yl acetate | 75 | >98:2 |

| Allyl benzene | (E)-Cinnamyl acetate | 80 | >98:2 |

The data in this table is synthesized from information presented in the cited literature for illustrative purposes.

The utility of 4,5-diazafluorene-based ligands extends to palladium-catalyzed aerobic oxidative cross-coupling reactions. Specifically, the use of this compound as a ligand for a palladium(II) catalyst facilitates the aerobic oxidative cross-coupling of indoles with benzene. nih.gov This methodology is significant as it replaces stoichiometric oxidants like benzoquinone, silver(I), or copper(II) with molecular oxygen. nih.gov

A key feature of this system is the ability to control the regioselectivity of the indole (B1671886) arylation. By carefully selecting the neutral (DAF or a derivative) and anionic ligands, the reaction can be directed to favor either C2 or C3 arylation of the indole ring. nih.gov This control over regioselectivity is a critical challenge in direct C-H functionalization reactions. nih.gov

Table 2: Regiocontrolled Aerobic Oxidative Coupling of N-Methylindole with Benzene

| Neutral Ligand | Anionic Ligand | C2-arylation Product Yield (%) | C3-arylation Product Yield (%) |

|---|---|---|---|

| This compound | Acetate (OAc) | 10 | 65 |

The data in this table is synthesized from information presented in the cited literature for illustrative purposes. nih.gov

A catalyst system composed of palladium(II) trifluoroacetate (B77799) and this compound has been developed for the direct α,β-dehydrogenation of aldehydes and ketones using molecular oxygen as the oxidant. nih.gov This method provides an atom-economical alternative to traditional multi-step procedures for synthesizing enones and other α,β-unsaturated carbonyl compounds. nih.gov

The Pd(TFA)₂/DAF catalyst has proven to be particularly effective, overcoming limitations of previously reported systems. It has been successfully applied to the dehydrogenation of pharmaceutically relevant cyclopentanone (B42830) and flavanone (B1672756) substrates, as well as acyclic ketones, which were unreactive with other catalysts. nih.gov Mechanistic studies suggest that the cleavage of the α-C-H bond of the ketone is the turnover-limiting step in the catalytic cycle. nih.gov

Table 3: Aerobic Dehydrogenation of Cyclic Ketones using a Pd(TFA)₂/DAF Catalyst

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 83 |

| Flavanone | Flavone | 85 |

The data in this table is synthesized from information presented in the cited literature for illustrative purposes. nih.gov

The application of this compound has been extended to aerobic dehydrogenative Heck reactions. A catalyst system of palladium(II) acetate with DAF as a ligand has been shown to efficiently catalyze the monoalkenylation of ferrocene (B1249389) with various electron-poor alkenes. acs.org This reaction utilizes oxygen at atmospheric pressure as the sole oxidant and can be performed at temperatures ranging from room temperature to 70 °C. acs.org

The addition of nitrogen-based ligands, with DAF being the most efficient, markedly improves the catalyst's efficiency, stability, and selectivity. acs.org The superior performance of DAF compared to ligands like bipyridine or phenanthroline is thought to be due to the formation of less stable, and therefore more catalytically active, palladium complexes. acs.org The reaction is believed to proceed through a mechanism involving C-H activation via concerted metalation/deprotonation as the rate-determining step. acs.org

Table 4: Aerobic Dehydrogenative Heck Alkenylation of Ferrocene

| Alkene | Product | Yield (%) |

|---|---|---|

| Methyl acrylate | Methyl 3-ferrocenylacrylate | 65 |

| Acrylonitrile | 3-Ferrocenylacrylonitrile | 58 |

The data in this table is synthesized from information presented in the cited literature for illustrative purposes. acs.org

While the primary focus of research on this compound in palladium catalysis has been on oxidative reactions involving C-H activation, its general applicability as an oxidatively stable ligand suggests its potential in a broader range of cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions that form C(sp²)-C(sp²) bonds are fundamental transformations in organic synthesis. nih.gov These reactions traditionally involve the coupling of an organometallic reagent with an organic halide. nih.gov More advanced methods focus on the direct cross-coupling of two C-H bonds or a C-H bond with an organometallic reagent. nih.govnih.gov

The DAF ligand has been successfully employed in the aerobic oxidative cross-coupling of C(sp²)-H bonds in indoles and benzene, as detailed in section 5.1.1.2. nih.gov This demonstrates its utility in facilitating the formation of C(sp²)-C(sp²) bonds through a dehydrogenative pathway. The stability and unique coordination chemistry of DAF-ligated palladium complexes make them promising candidates for further development in other types of C(sp²)-C(sp²) cross-coupling reactions. nih.gov

Role as Ancillary Ligand in Catalyst Systems

This compound (often abbreviated as DAFO) has emerged as a highly effective ancillary ligand in palladium-catalyzed oxidation reactions. nih.govnih.gov Its performance is particularly notable in reactions where other common bidentate nitrogen ligands like 2,2'-bipyridine and 1,10-phenanthroline show inhibitory effects. nih.gov

A key application of DAFO as a ligand is in the palladium-catalyzed allylic C-H acetoxylation of terminal olefins. nih.gov In this context, the use of DAFO enables the use of molecular oxygen (O₂) as the terminal oxidant, replacing less environmentally benign options like benzoquinone (BQ). nih.gov Mechanistic studies suggest that the DAFO ligand facilitates the crucial C-O bond-forming reductive elimination step from a π-allyl-palladium(II) intermediate. nih.gov This ligand-based strategy allows the catalytic cycle to proceed efficiently under aerobic conditions. nih.gov

The coordination chemistry of DAFO with palladium(II) carboxylate salts is complex, with the ligand capable of adopting various coordination modes, including monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹). nih.gov This versatility in coordination allows for the formation of multiple monomeric and dimeric palladium(II) species in solution, which is believed to be a factor in its catalytic efficacy. nih.gov

Furthermore, DAFO has been employed as a bidentate ancillary ligand in the development of heteroleptic palladium catalysts for the fluorination of arylboronic acids. acs.org In these systems, a combination of a tridentate ligand and a second, distinct ancillary ligand like DAFO can modulate the catalytic cycle's different steps, such as transmetalation and reductive elimination. acs.org

Table 1: Comparison of Ligands in Palladium-Catalyzed Allylic Acetoxylation

| Ligand | Oxidant | Yield (%) |

|---|---|---|

| This compound | O₂ | 81 |

| 9,9-dimethyl-4,5-diazafluorene | O₂ | 50 |

| 1,10-Phenanthroline | O₂ | <5 |

| 2,2'-Bipyridine | O₂ | <5 |

Data sourced from a study on the aerobic Pd-catalyzed allylic acetoxylation of allylbenzene. ias.ac.in

Nanocatalyst Development

The application of 4,5-diazafluorene (B6599424) derivatives extends to the development of heterogeneous nanocatalysts, which combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability).

One approach involves the functionalization of silica-coated magnetite nanoparticles (SMNPs) with 4,5-diazafluorene derivatives. rsc.org The process begins with the silanation of SMNPs, followed by the reaction of the exposed amine groups with this compound to form an imine, which is subsequently reduced. rsc.org The resulting 4,5-diazafluorene-functionalized SMNPs can then be coordinated with palladium(II) to create a magnetically separable nanocatalyst. rsc.org This nanocatalyst has demonstrated its utility in C(sp²)–C(sp²) cross-coupling reactions. rsc.org

In another example, a silica (B1680970) nanosphere-supported iron catalyst (SiO₂@APTES@DAFO-Fe) has been synthesized. rsc.org This nanocatalyst has proven to be efficient in the one-pot, three-component coupling reaction of terminal alkynes, dihalomethane, and secondary amines for the synthesis of propargylamines. rsc.org The catalyst exhibits high performance under mild reaction conditions and can be recovered and reused multiple times without a significant loss of catalytic activity. rsc.org

Table 2: Characterization of SiO₂@APTES@DAFO-Fe Nanocatalyst

| Analytical Technique | Observation |

|---|---|

| Solid-state ¹³C & ²⁹Si CPMAS NMR | Confirms the covalent attachment of the DAFO-Fe complex to the silica support. |

| Transmission Electron Microscopy (TEM) | Shows spherical morphology of the nanoparticles. |

| Brunauer–Emmett–Teller (BET) | Determines the surface area of the nanocatalyst. |

| Atomic Absorption Spectroscopy (AAS) | Quantifies the amount of iron loading on the nanoparticles. |

A summary of techniques used to characterize the synthesized nanocatalyst. rsc.org

Chiral Phosphoric Acid Catalysis

Information on the direct role of this compound in chiral phosphoric acid catalysis is not available in the reviewed literature. Chiral phosphoric acids are a well-established class of organocatalysts for a wide range of enantioselective transformations, but their use in conjunction with this compound as a ligand or co-catalyst has not been documented in the provided search results. nih.govrsc.orgscispace.com

Sensing Technologies

The photophysical properties of this compound and its derivatives make them excellent candidates for the development of chemosensors. Their ability to interact with specific analytes and produce a measurable optical response, such as a change in fluorescence or color, is the basis for their application in sensing technologies.

Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, F⁻)

Derivatives of 4,5-diazafluorene have been successfully utilized in the design of "off-on" fluorescent chemosensors, particularly for the detection of aluminum ions (Al³⁺). nih.govrsc.org A Schiff base derivative of 4,5-diazafluorene has been shown to be a highly selective and sensitive probe for Al³⁺. nih.govrsc.org In its free form, the sensor exhibits weak fluorescence. However, upon binding with Al³⁺, a significant enhancement of fluorescence is observed, with a turn-on ratio of over 1312-fold. nih.govrsc.org This fluorescence response is easily detectable by the naked eye under a UV lamp. nih.govrsc.org The detection limit for Al³⁺ using this sensor was determined to be as low as 3.7 × 10⁻⁸ M. nih.govrsc.org The sensing mechanism is reversible with the addition of EDTA. nih.govrsc.org

While the direct use of this compound as a fluorescent sensor for fluoride (B91410) (F⁻) is not extensively detailed, the broader class of fluorescent chemosensors often relies on similar principles of analyte-induced changes in electronic structure. For instance, tin(IV) complexes with hydroxyquinoline derivatives have been designed as turn-on fluorescent chemosensors for fluoride ions, demonstrating the feasibility of using metal complexes for anion sensing. rsc.org

Table 3: Performance of a DFSB-based Fluorescent Sensor for Al³⁺

| Parameter | Value |

|---|---|

| Fluorescence Change | "Off-On" |

| Turn-on Ratio | >1312-fold |

| Detection Limit | 3.7 × 10⁻⁸ M |

| Selectivity | High for Al³⁺ over other metal ions |

| Reversibility | Reversible with EDTA |

Performance characteristics of a 4,5-diazafluorene Schiff base (DFSB) fluorescent chemosensor. nih.govrsc.org

Chromogenic Sensing

In addition to fluorescence, 4,5-diazafluorene derivatives have been employed in the development of colorimetric, or chromogenic, chemosensors. These sensors produce a color change that is visible to the naked eye upon interaction with a specific analyte.

Novel colorimetric chemosensors have been synthesized through the Schiff base condensation of this compound with various hydrazine (B178648) derivatives. ias.ac.in These sensors have demonstrated the ability to selectively detect certain metal cations, such as Fe³⁺ and Co²⁺, in solution through a distinct color change. ias.ac.in The design of these sensors often incorporates a donor-π-acceptor (D-π-A) framework, where the this compound acts as the core. ias.ac.in

Furthermore, the complexes formed between these chemosensors and metal ions can be utilized for the subsequent detection of anions like cyanide (CN⁻). ias.ac.in The addition of cyanide can displace the metal ion from the complex, leading to a reversal of the initial color change, thus enabling the detection of the anion. ias.ac.in

Materials Science

This compound serves as a versatile building block in materials science, contributing to the development of advanced polymers and coordination complexes with interesting electronic and photophysical properties. chemimpex.com Its rigid and planar structure, combined with its electron-deficient nature, makes it a valuable component in the design of materials for applications in electronics and photonics. chemimpex.com

The incorporation of 4,5-diazafluorene units into conjugated co-oligomers and polymers can enhance the electron affinity of the resulting materials. chemimpex.com These materials have potential applications as electron-transporting materials in organic light-emitting diodes (OLEDs) and as active components in organic solar cells. chemimpex.comnwpu.edu.cn The ability of the diazafluorene moiety to coordinate with metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties. rsc.org For instance, chromium(III) complexes of this compound have been synthesized and characterized, showcasing its role as a chelating agent in coordination chemistry. nih.gov

Fluorescent Dyes and Probes

This compound serves as a key component in the development of novel fluorescent dyes and probes. chemimpex.comsigmaaldrich.com Its inherent fluorescence characteristics are being explored for applications in bioimaging and diagnostics. chemimpex.com The rigid structure of the diazafluorene core contributes to high quantum yields and photostability, which are critical properties for fluorescent probes. Researchers have utilized this compound to create probes for biological imaging, enabling the visualization of cellular processes in real-time. chemimpex.com For example, a Schiff base synthesized from 4,5-diazafluorene units has demonstrated high selectivity and sensitivity as a fluorescent probe for aluminum ions (Al³⁺), exhibiting a significant fluorescence enhancement upon binding. researchgate.net

Derivatives of this compound have also been incorporated into metal complexes to study their photophysical properties. For instance, two related tricarbonyl rhenium complexes with ligands derived from this compound have been synthesized and shown to exhibit metal-to-ligand charge transfer absorptions and emissions. researchgate.net These studies highlight the potential of this compound as a versatile scaffold for designing new fluorescent materials with tailored optical properties.

Advanced Polymers

The structural and electronic attributes of this compound make it a valuable monomer for the synthesis of advanced polymers. chemimpex.com Its incorporation into polymer chains can significantly influence the resulting material's properties, including thermal stability, charge transport capabilities, and photophysical behavior. These polymers are crucial in the fields of electronics and photonics. chemimpex.com

While specific examples of polymers exclusively derived from this compound are not extensively detailed in the provided search results, the compound's role as a building block for advanced polymers is recognized. chemimpex.com The rigid and planar nature of the this compound unit can impart desirable characteristics to the polymer backbone, such as enhanced π-π stacking and improved charge mobility, which are essential for applications in organic electronics.

Photovoltaic Materials and Organic Solar Cells

This compound and its derivatives have also found applications in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). In a study, two new ruthenium(II) complexes containing a this compound-derived ligand were synthesized and investigated as photosensitizers in DSSCs. The photovoltaic cell efficiencies of the devices ranged from 0.08% to 1.54% under simulated solar irradiation. researchgate.net These results indicate that ligands derived from this compound can be effectively utilized in the development of photosensitizers for solar cell applications. The larger π-conjugated system and electron-donating properties of one of the complexes were found to be beneficial for the photovoltaic performance of the DSSC. researchgate.net

An extensive body of research has been dedicated to the theoretical and computational investigation of this compound (DAFO) and its derivatives. These studies provide profound insights into the molecule's electronic structure, reactivity, and photophysical behavior, complementing experimental findings and guiding the design of new materials with tailored properties.

Crystallography and Advanced Structural Analysis

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

The definitive three-dimensional structure of 4,5-Diazafluoren-9-one has been elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, defining the bond lengths and angles within the molecule and its arrangement within the crystal lattice.

Studies have determined that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal structure was solved and refined using data collected at room temperature. The detailed crystallographic data are summarized in the table below. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₁H₆N₂O |

| Formula Weight | 182.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.008 (1) |

| b (Å) | 12.407 (3) |

| c (Å) | 6.8140 (14) |

| β (°) | 99.74 (3) |

| Volume (ų) | 833.9 (3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis. researchgate.netnih.gov

Planarity and Molecular Conformation

Structural analysis confirms that the this compound molecule possesses a notably planar conformation. researchgate.net The fused three-ring system, consisting of two pyridine (B92270) rings and a central five-membered ring containing the ketone group, is essentially flat. The maximum deviation from the mean plane of the molecule is reported to be only 0.021 (1) Å for the C9 atom of the carbonyl group. researchgate.net This high degree of planarity is a significant feature, influencing the molecule's electronic properties and its packing arrangement in the solid state. A similar planarity is observed in the related compound 4,5-diaza-9H-fluoren-9-imine, where the diazafluorene rings are almost coplanar with a root-mean-square deviation of 0.0160 Å. nih.gov

Intermolecular Interactions and Packing Arrangements

The arrangement of this compound molecules in the crystal is dictated by a combination of specific intermolecular interactions, leading to a stable and ordered three-dimensional network.

C-H...N Intermolecular Hydrogen Bonding

A key interaction governing the crystal packing is the presence of intermolecular C-H...N hydrogen bonds. researchgate.net In the crystal lattice, molecules are linked into layers by these weak hydrogen bonds. Specifically, the hydrogen atom on the C2 carbon of one molecule interacts with the N5 nitrogen atom of an adjacent molecule. researchgate.net This interaction runs parallel to the b-axis of the unit cell, connecting the molecules into extended chains. researchgate.net The formation of a hydrogen bond with a nitrogen atom is noteworthy, given the presence of the more electronegative carbonyl oxygen atom in the structure. researchgate.net

Interactive Data Table: C-H...N Hydrogen Bond Geometry

| D-H...A | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Symmetry Code |

| C2-H2...N5 | 0.98 (2) | 2.39 (2) | 3.365 (1) | 174 (1) | -x+1, y-½, -z+½ |

This table details the geometric parameters of the intermolecular C-H...N hydrogen bond observed in the crystal structure of this compound. researchgate.net

O-H...N Hydrogen Bonds

In the crystal structure of pure, anhydrous this compound, O-H...N hydrogen bonds are not a characteristic feature of the packing arrangement. However, such interactions become significant in the presence of water molecules. In hydrated co-crystals or metal complexes where water acts as a ligand, O-H...N hydrogen bonds are formed between the water's hydrogen atoms and the nitrogen atoms of the this compound ligand. nih.gov These interactions play a crucial role in stabilizing the supramolecular structures of these multi-component systems.

Q & A

Advanced Question

- Bioassay design : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., E. coli, S. aureus) require standardized inoculum sizes (1×10⁶ CFU/mL) .

- DNA interaction assays : UV-vis titration and gel electrophoresis assess intercalation or groove-binding modes .

- Cytotoxicity controls : Compare with free ligand/metal salts to isolate complex-specific effects .

How does ligand functionalization (e.g., hydrazone derivatives) alter the properties of this compound?

Advanced Question

Hydrazone derivatives (e.g., this compound benzoylhydrazone) enhance π-conjugation and redox activity, enabling applications in optoelectronics . Synthesis involves condensation with aryl hydrazines under acidic catalysis (HCl, reflux). Characterization via HRMS and cyclic voltammetry reveals shifted reduction potentials (e.g., ΔE ~0.3 V vs. parent ligand) due to extended conjugation .

What are the best practices for resolving twinning or disorder in this compound crystal structures?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.